molecular formula C14H16F3NO2 B8810414 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid

货号: B8810414
分子量: 287.28 g/mol
InChI 键: HHHCJOSLUPRUEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C14H16F3NO2 and its molecular weight is 287.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C14H16F3NO2

分子量

287.28 g/mol

IUPAC 名称

4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C14H16F3NO2/c1-9-4-2-3-7-18(9)12-6-5-10(13(19)20)8-11(12)14(15,16)17/h5-6,8-9H,2-4,7H2,1H3,(H,19,20)

InChI 键

HHHCJOSLUPRUEK-UHFFFAOYSA-N

规范 SMILES

CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)C(F)(F)F

产品来源

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoate obtained in step 2 (6.6 g, 21.9 mmol) in THF (50 mL) and water (5 mL) was added lithium hydroxide (1.84 g, 43.8 mmol). The resulting mixture was stirred at RT for 12 h. Solvents were removed under vacuum and the resulting mass was diluted with water. The aqueous layer was washed with DCM (2×50 mL) and was acidified with conc HCl (pH=4). It was extracted with EtOAc (2×100 mL). The EtOAc layer was washed with brine and dried over sodium sulfate, affording the title compound as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 13.30 (bs, 1H), 8.15-8.19 (m, 2H), 7.67-7.70 (d, 1H), 3.08 (m, 1H), 2.86-2.89 (m, 1H), 2.49-2.50 (m, 1H), 1.89-1.90 (m, 2H), 1.74-1.76 (m, 2H), 1.43-1.46 (m, 1H), 1.40-1.41 (m, 1H), 0.77 (d, 3H). LC/MS (Method A): 288.1 (M+H)+. HPLC (Method B) Rt 3.71 min (Purity: 98.3%).
Name
methyl 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoate
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoate. Hydrochloride salt (25 g, 74 mmol) in HCl 4M (200 mL) was stirred at 100° C. for 16 hours. After cooling to room temperature, the precipitate was filtered off and dried under vacuum to afford the title compound (18 g, 85%) of as a white solid.
Name
methyl 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoate. Hydrochloride salt
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile obtained in step 1 (28 g; 104.37 mmol) was dissolved in MeOH (280 mL) to which was added sodium hydroxide (336 mL; 5 M) and the reaction mixture was heated at 100° C. for 7 h. After this time, reaction mixture was cooled to 0° C. and acidified to pH ˜2 with HCl (5N). Product precipitated as a white solid that was filtered, washed with water and dried under vacuum to give the title compound as a white powder (27.50 g; 91%). 1H NMR (DMSO-d6) δ 13.30 (bs, 1H), 8.20-8.14 (m, 2H), 7.68 (d, J=8.2 Hz, 1H), 3.08 (m, 1H), 3.10-3.06 (m, 1H), 2.90-2.86 (m, 1H), 2.59-2.54 (m, 1H), 1.77-1.25 (m, 6H), 0.72 (d, J=6.0 Hz, 3H). HPLC (Method B) Rt 5.37 min (Purity: 99.8%). LC/MS (Method B): 288.2 (M+H)+.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
336 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。